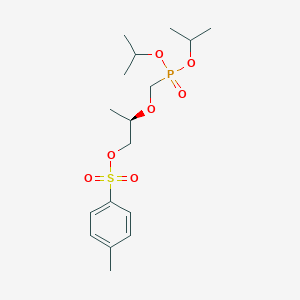
(R)-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phosphoryl group, a methoxy group, and a 4-methylbenzenesulfonate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the phosphoryl intermediate. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
-
Step 1: Preparation of the Phosphoryl Intermediate
- React diisopropyl phosphite with an appropriate alcohol under acidic conditions to form the diisopropoxyphosphoryl intermediate.
- Reaction conditions: Temperature around 0-5°C, acidic catalyst such as hydrochloric acid.
-
Step 2: Formation of the Methoxy Group
- Introduce a methoxy group by reacting the phosphoryl intermediate with methanol in the presence of a base.
- Reaction conditions: Room temperature, base such as sodium methoxide.
-
Step 3: Coupling with 4-Methylbenzenesulfonate
- Couple the methoxyphosphoryl intermediate with 4-methylbenzenesulfonyl chloride to form the final product.
- Reaction conditions: Temperature around 25-30°C, base such as triethylamine.
Industrial Production Methods
Industrial production of ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, temperature around 50-60°C.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvent, temperature around 0-5°C.
Substitution: Nucleophiles such as amines or thiols; conditionsroom temperature, base such as sodium hydroxide.
Major Products
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfonate derivatives.
Scientific Research Applications
®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its phosphoryl and sulfonate groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-chlorobenzenesulfonate
- ®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-nitrobenzenesulfonate
Uniqueness
®-2-((diisopropoxyphosphoryl)methoxy)propyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the 4-methylbenzenesulfonate group differentiates it from other similar compounds, providing unique steric and electronic properties that influence its interactions and applications.
Properties
Molecular Formula |
C17H29O7PS |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H29O7PS/c1-13(2)23-25(18,24-14(3)4)12-21-16(6)11-22-26(19,20)17-9-7-15(5)8-10-17/h7-10,13-14,16H,11-12H2,1-6H3/t16-/m1/s1 |
InChI Key |
MDYREUDLUIYMEO-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)OCP(=O)(OC(C)C)OC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OCP(=O)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B15061869.png)
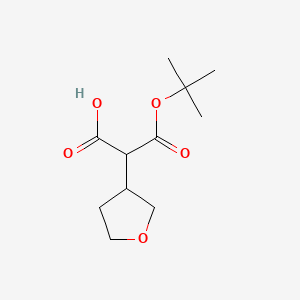
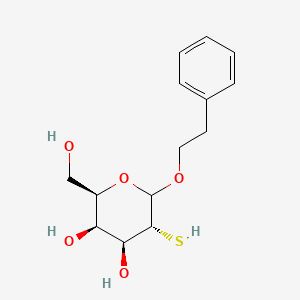
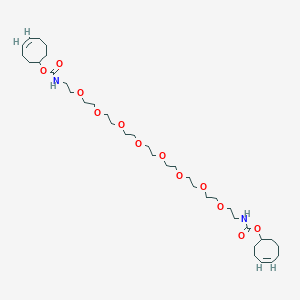
![N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15061908.png)
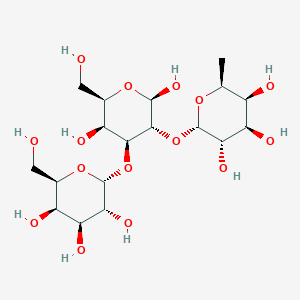
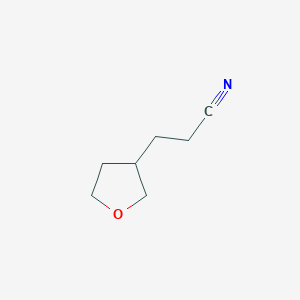
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B15061916.png)
![ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)
![tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate](/img/structure/B15061923.png)
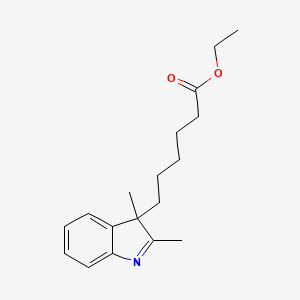


![3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)
